For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol (Bamaluzole)
Abstract
4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol, also known as Bamaluzole, is a compound that has been noted in scientific literature primarily for its activity related to neurotransmitter receptors. Initially patented as an anticonvulsant, its mechanism of action has been associated with GABA receptor agonism.[1][2] However, its structural features are also highly characteristic of a class of molecules known as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[3][4] This class of compounds has garnered significant interest in drug development for its potential in treating a variety of central nervous system (CNS) disorders, including anxiety, addiction, and neurodevelopmental disorders like Fragile X syndrome and autism.[5][6] This technical guide provides a comprehensive overview of 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol, its physicochemical properties, and its role as a potential modulator of critical CNS signaling pathways. We present available data, relevant experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and development.
Chemical and Physical Properties
4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol is a small molecule with the chemical formula C₁₁H₁₃NO.[7] Its structure features a central butynol core functionalized with a methyl group and an aminophenyl ring. This structure is critical for its biological activity.
| Property | Value | Reference |
| CAS Number | 69088-96-6 | [7] |
| Alternate Names | Bamaluzole, 3-(3-Hydroxy-3-methyl-1-butyn-1-yl)aniline | [7] |
| Molecular Formula | C₁₁H₁₃NO | [7] |
| Molecular Weight | 175.23 g/mol | [7] |
| IUPAC Name | 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol | [8] |
| InChI Key | DQPSETABKZMTEZ-UHFFFAOYSA-N | [8] |
| Melting Point | 117-118 °C | [9] |
| Boiling Point | 340.2±27.0 °C at 760 mmHg | [9] |
| Purity | ≥98% (Commercially available) | [8] |
Core Mechanism of Action: A Dual Perspective
The literature presents two potential mechanisms of action for Bamaluzole and structurally related compounds: GABA receptor agonism and mGluR5 negative allosteric modulation.
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GABA Receptor Agonism : Bamaluzole has been described as a GABA receptor agonist.[2][10][11] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the CNS. Agonists of the GABA-A receptor, a ligand-gated ion channel, typically enhance the influx of chloride ions into neurons.[12][13] This hyperpolarizes the neuron, making it less likely to fire an action potential, leading to sedative, anxiolytic, and anticonvulsant effects.[12]
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mGluR5 Negative Allosteric Modulation : The aryl-alkynyl structure of Bamaluzole is a classic pharmacophore for negative allosteric modulators (NAMs) of the mGluR5 receptor.[3][4] mGluR5 is a G protein-coupled receptor (GPCR) that is activated by glutamate, the main excitatory neurotransmitter.[3] As a NAM, the compound would not compete with glutamate at its binding site (the orthosteric site) but would instead bind to a different, allosteric site on the receptor.[14] This binding event induces a conformational change in the receptor that reduces its response to glutamate, thereby dampening excitatory signaling.[14] This mechanism is a key target for treating diseases associated with excessive glutamate signaling.[3][5]
Given the structural similarities to potent mGluR5 NAMs like MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-((2-methyl-4-thiazolyl)ethynyl)pyridine), it is plausible that the primary, more specific mechanism of action for this compound class is through mGluR5 modulation.
The mGluR5 Signaling Pathway
Activation of mGluR5 by glutamate initiates a cascade of intracellular events. The receptor is coupled to Gq/11 G-proteins.[15] Upon activation, this leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[16] IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺).[17] DAG, along with the increased Ca²⁺, activates Protein Kinase C (PKC).[16][17] This pathway is crucial for modulating synaptic plasticity and neuronal excitability.[15]
Caption: Canonical mGluR5 signaling cascade.
Principle of Negative Allosteric Modulation (NAM)
A NAM reduces the activity of a receptor by binding to an allosteric site, which is distinct from the primary (orthosteric) binding site used by the endogenous ligand. This binding event decreases the affinity and/or efficacy of the orthosteric ligand. This offers a more subtle way to modulate receptor function compared to competitive antagonists, which directly block the endogenous ligand.
References
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